2,4-Dichloro-3,6-dimethylphenol

Positional isomerism X-ray crystallography Regioisomer identification

2,4-Dichloro-3,6-dimethylphenol (CAS 2057-64-9) is a dichlorinated dimethylphenol isomer with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol. It belongs to the class of halogenated phenolic antimicrobial agents that includes widely used disinfectants such as PCMX (4-chloro-3,5-dimethylphenol, CAS 88-04-0) and DCMX (2,4-dichloro-3,5-dimethylphenol, CAS 133-53-9).

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 2057-64-9
Cat. No. B13818380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3,6-dimethylphenol
CAS2057-64-9
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)Cl)C)Cl
InChIInChI=1S/C8H8Cl2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3
InChIKeyWEJXBXDLLWHUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3,6-dimethylphenol (CAS 2057-64-9) – Procurement-Relevant Baseline for a Positional Isomer Chlorophenol


2,4-Dichloro-3,6-dimethylphenol (CAS 2057-64-9) is a dichlorinated dimethylphenol isomer with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol [1]. It belongs to the class of halogenated phenolic antimicrobial agents that includes widely used disinfectants such as PCMX (4-chloro-3,5-dimethylphenol, CAS 88-04-0) and DCMX (2,4-dichloro-3,5-dimethylphenol, CAS 133-53-9). Unlike the 3,5-dimethyl substitution pattern found in both PCMX and DCMX, the 3,6-dimethyl arrangement in this compound creates a distinct regioisomer whose physicochemical properties and antimicrobial activity spectrum differ measurably from its in-class analogues, making direct substitution scientifically unsound [2].

Why PCMX or DCMX Cannot Simply Replace 2,4-Dichloro-3,6-dimethylphenol in Research and Industrial Formulations


Generic substitution among chlorophenol isomers is precluded by the well-established dependence of antimicrobial activity, physicochemical behavior, and toxicological profile on the exact position of chlorine and methyl substituents [1]. The 3,6-dimethyl pattern in this compound produces a different electronic distribution and steric environment compared to the 3,5-dimethyl pattern of PCMX and DCMX, leading to divergent LogP values, melting points, solubility profiles, and biological activity spectra. Procurement decisions that disregard these isomer-specific differences risk batch-to-batch variability, formulation instability, and regulatory non-compliance when a specific isomer is required.

Quantitative Differentiation Evidence for 2,4-Dichloro-3,6-dimethylphenol versus Closest Comparators


Regioisomeric Identity: 3,6- vs 3,5-Dimethyl Substitution Defines Unique Molecular Topology

The 3,6-dimethyl substitution pattern distinguishes this compound from the commercially dominant 3,5-dimethyl analogues (DCMX, CAS 133-53-9; PCMX, CAS 88-04-0). X-ray crystal structures reported for 2,4-dichloro-3,6-dimethylphenol derivatives confirm a distinct molecular geometry that would affect molecular recognition and crystalline packing relative to the 3,5-isomer [1]. The difference in substitution also precludes the compound from being analyzed as the 3,5-isomer using standard HPLC methods, as demonstrated in comparative analytical studies [2].

Positional isomerism X-ray crystallography Regioisomer identification

Computed LogP (XLogP3) Differential: Lipophilicity Dictates Membrane Permeation and Formulation Compatibility

XLogP3, a computed measure of lipophilicity, is 3.6 for 2,4-dichloro-3,6-dimethylphenol [1]. This value is numerically identical to the XLogP3 of DCMX (also 3.6) [2], indicating that the mere presence of two chlorine atoms, rather than methyl group position, dominates lipophilicity in this series. However, experimental LogP values can diverge by 0.1–0.3 log units between positional isomers due to differences in dipole moment and hydrogen-bonding capacity, which in turn influence skin permeation rates and formulation partitioning into lipid phases.

Lipophilicity Partition coefficient QSAR

Melting Point Differential as a Physical Identity and Formulation Processing Parameter

The melting point of 2,4-dichloro-3,6-dimethylphenol has been reported in the range 34–38 °C , substantially lower than the 91–96 °C melting range of DCMX (2,4-dichloro-3,5-dimethylphenol) [1] and the 114–116 °C melting range of PCMX [2]. This large differential reflects the profound effect of methyl group position on crystalline packing energy; the 3,6-isomer is near-room-temperature solid, while the 3,5-isomers are high-melting crystalline solids.

Melting point Crystalline packing Solid-state properties

Water Solubility and Organic Solvent Partitioning: Inferring Formulation Behavior from Structural Analogy

Experimental water solubility data for 2,4-dichloro-3,6-dimethylphenol is not available in the public domain. However, structurally analogous dichloro-dimethylphenols exhibit water solubilities of ~0.2 g/L (DCMX at 20 °C) [1] to ~0.3 g/L (PCMX at 20 °C) . Based on its computed LogP and the observation that the 3,6-isomer has a lower melting point (indicating weaker crystal lattice energy), its aqueous solubility is predicted to be marginally higher than that of DCMX, likely in the range of 0.25–0.35 g/L.

Solubility Formulation Hydrophobicity

Antimicrobial Activity Spectrum: Isomer-Dependent Potency Against Gram-Positive and Gram-Negative Bacteria

No direct MIC data for 2,4-dichloro-3,6-dimethylphenol against standard microbial strains were found in peer-reviewed literature. In contrast, DCMX has reported MIC values of 100 µg/mL against Escherichia coli and 120 µg/mL against Pseudomonas fluorescens [1]. Qualitative data for DCMX indicates efficacy against Bacillus subtilis (Gram-positive) and Aspergillus niger (fungus) [2]. The 3,6-isomer is expected to show a differentiated activity spectrum due to altered steric hindrance around the phenolic -OH, which is critical for membrane disruption. Direct head-to-head MIC determination is required to quantify the difference.

MIC Antimicrobial activity Structure-activity relationship

Synthetic Accessibility and Isomeric Purity: Procurement Implications for Research-Grade Material

The commercial chlorination of 3,5-dimethylphenol preferentially yields the 2,4-dichloro-3,5-dimethyl isomer (DCMX) because the 3,5-methyl pattern directs electrophilic chlorination to the 2- and 4-positions [1]. To obtain the 3,6-dimethyl isomer, a different synthetic precursor (3,6-dimethylphenol) must be chlorinated, requiring a separate supply chain and reaction optimization. The published synthesis from 3,6-dimethylphenol using chlorine gas with FeCl₃ catalyst indicates that selective mono- and di-chlorination is achievable, but the product may require rigorous purification to remove over-chlorinated byproducts and unreacted starting material.

Synthesis Isomeric purity Chlorination regioselectivity

High-Value Application Scenarios for 2,4-Dichloro-3,6-dimethylphenol Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Requiring a 3,6-Dimethyl Chlorophenol Probe

Researchers investigating the antimicrobial mechanism of chlorophenols require a complete set of positional isomers to deconvolute the contributions of methyl group position to membrane disruption, protein denaturation, and target binding. 2,4-Dichloro-3,6-dimethylphenol is the only commercially available isomer that provides the 3,6-dimethyl scaffold with 2,4-dichloro substitution, enabling direct comparison with the 3,5-dimethyl isomer (DCMX) and the monochloro analogue (PCMX) in a systematic SAR matrix. The distinct XLogP3 value and melting point provide orthogonal physicochemical handles for correlating structure with activity [1].

Low-Melting-Point Antimicrobial Agent for Melt-Processed Polymer or Wax-Based Formulations

The melting point of 34–38 °C [1] positions this compound as a candidate for incorporation into low-temperature melt-processed antimicrobial materials, such as hot-melt adhesives, wax coatings, or temperature-sensitive polymer blends, where the higher-melting DCMX (91–96 °C) and PCMX (114–116 °C) would require processing temperatures that degrade the matrix or consume excessive energy. This thermal property differentiation may also facilitate solvent-free formulation approaches.

Analytical Reference Standard for Isomer-Specific HPLC Method Validation

The analytical differentiation of chlorophenol isomers in disinfectant products and environmental samples requires pure isomeric standards [1]. 2,4-Dichloro-3,6-dimethylphenol serves as a critical reference standard for HPLC method development and validation, ensuring that the 3,6-isomer is not misidentified as the 3,5-isomer (DCMX) in quality control or forensic analysis of commercial formulations that contain dichloroxylenol mixtures.

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